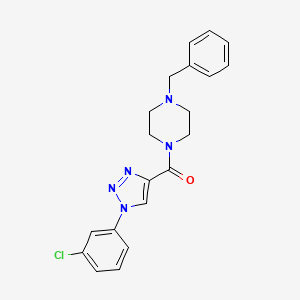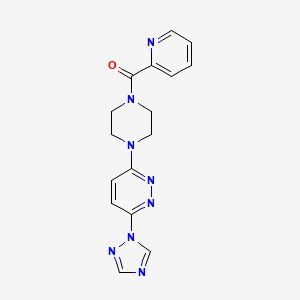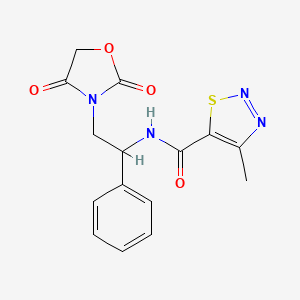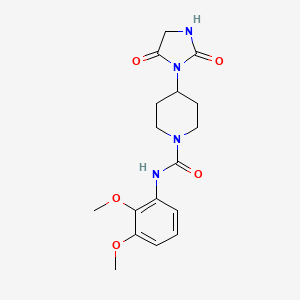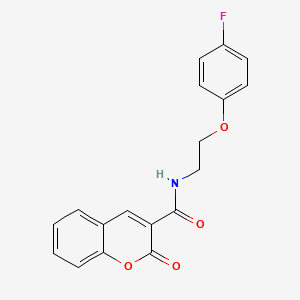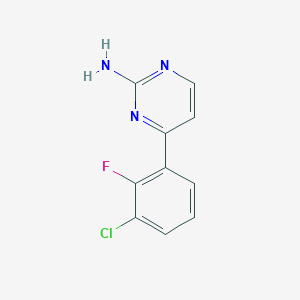
4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Quantum Chemical Characterization
- Hydrogen Bonding Sites : Quantum chemical methods, including HF/6-311+G(d,p) and B3PW91/6-311+G(d,p) levels, have been used to investigate hydrogen bonding sites in pyrimidine compounds, identifying one of the two nitrogen atoms of the pyrimidine nucleus as a major hydrogen bonding site in such derivatives (Traoré et al., 2017).
Biological Evaluation
- Antibacterial and Antifungal Activities : Various pyrimidine derivatives, including 4-(3-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, showed significant antibacterial activity against pathogens like V. cholerae, S. aureus, β-hemolytic Streptococcus, and antifungal activity against A. flavus and Mucor (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
- Antitumor Screening : Derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones, including compounds with chloro and fluoro substituents, showed promising antitumor activities against various human tumor cell lines (Becan & Wagner, 2008).
Chemical Reactivity and Synthesis
- Intermediate in Antitumor Drugs : The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in many antitumor drugs, is significant in the context of small molecular inhibitors for anti-tumor applications (Gan et al., 2021).
Enhancement of Radiotherapy
- Radiosensitizing Effect in Cancer Treatments : Pyrimidine derivatives have been explored as potential radiosensitizers to improve the therapeutic outcomes of radiotherapy in cancer patients. They have shown to inhibit cell viability and increase the proportion of cells arrested at the G2/M phase of the cell cycle, thus enhancing the effectiveness of radiotherapy (Jung et al., 2019).
Fungicidal Activity
- Inhibition against Fungal Pathogens : Thienopyridopyrimidine derivatives, including those with fluorophenyl isocyanate, have shown inhibition activities against fungal pathogens like Rhizoctonia solani and Botrytis cinerea (Liu & He, 2012).
Insecticidal Activity
- Control of Agricultural Pests : Novel 4-arylamino pyrimidine derivatives have been synthesized and demonstrated effective insecticidal activity against pests like Mythimna separata Walker and Plutella xylostella Linnaeus at specific concentrations (Wu et al., 2019).
Properties
IUPAC Name |
4-(3-chloro-2-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-7-3-1-2-6(9(7)12)8-4-5-14-10(13)15-8/h1-5H,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKRYAJQHZLZOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=NC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2359845.png)
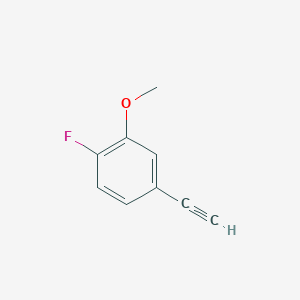
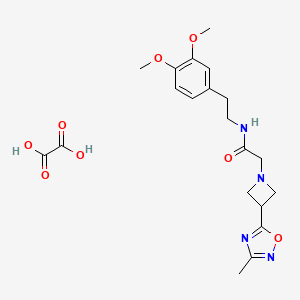
![5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2359851.png)
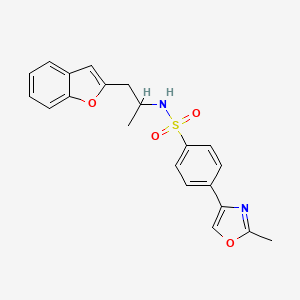
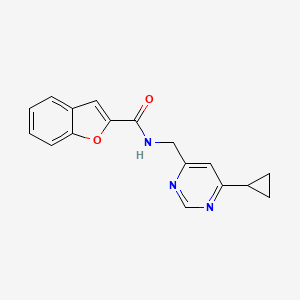
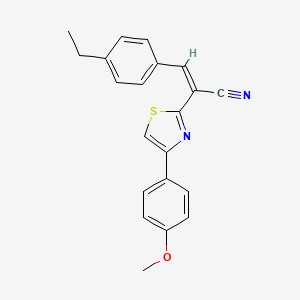
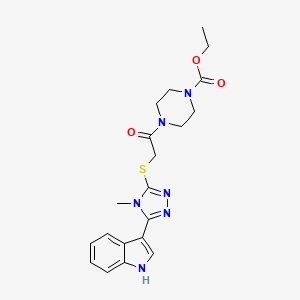
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid](/img/structure/B2359858.png)
